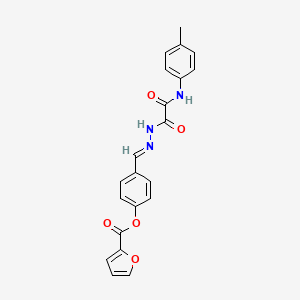
2-Cyclohexylidenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylidenebutanoic acid is an organic compound characterized by a cyclohexylidene group attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylidenebutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with butanoic acid derivatives under acidic or basic conditions to form the desired product. Another method includes the use of Grignard reagents, where cyclohexylmagnesium bromide reacts with butanoic acid esters to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylidenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylidene group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, acidic or basic medium.
Reduction: LiAlH4, dry ether.
Substitution: Nucleophiles such as halides, under acidic or basic conditions
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexylidene derivatives
Aplicaciones Científicas De Investigación
2-Cyclohexylidenebutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylidenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and interact with receptors to exert its effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing to elucidate its precise mechanism .
Comparación Con Compuestos Similares
Cyclohexanone: Shares the cyclohexylidene group but lacks the butanoic acid chain.
Cyclohexylacetic acid: Similar structure but with an acetic acid chain instead of butanoic acid.
Cyclohexylpropanoic acid: Similar structure but with a propanoic acid chain.
Uniqueness: 2-Cyclohexylidenebutanoic acid is unique due to its specific combination of the cyclohexylidene group and butanoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
20144-46-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-cyclohexylidenebutanoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |
Clave InChI |
ZSGDYZYTKTWFGK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C1CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



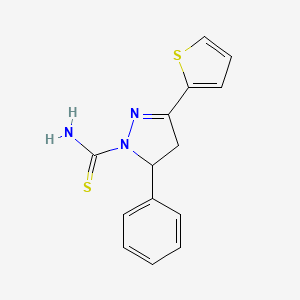





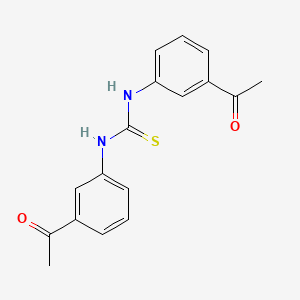

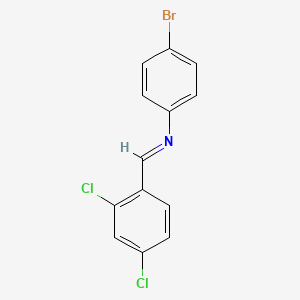
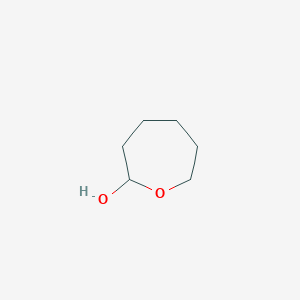
![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
